molecular formula C17H21ClN2O5 B15537207 tert-Butyl 6-chloro-5-nitro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

tert-Butyl 6-chloro-5-nitro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

Cat. No.: B15537207
M. Wt: 368.8 g/mol
InChI Key: YBOQNDLWYRVLPX-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-5-nitro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a benzofuran ring fused to a piperidine moiety via a spiro junction. The benzofuran component is substituted with a chlorine atom at position 6 and a nitro group at position 5, while the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting central nervous system disorders or protease inhibition .

Properties

Molecular Formula

C17H21ClN2O5

Molecular Weight

368.8 g/mol

IUPAC Name

tert-butyl 6-chloro-5-nitrospiro[3H-1-benzofuran-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H21ClN2O5/c1-16(2,3)25-15(21)19-6-4-17(5-7-19)10-11-8-13(20(22)23)12(18)9-14(11)24-17/h8-9H,4-7,10H2,1-3H3

InChI Key

YBOQNDLWYRVLPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=C(C=C3O2)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The benzofuran core in the target compound provides distinct aromaticity compared to isobenzofuran or indane systems, influencing π-π stacking interactions in biological targets .

Physicochemical and Reactivity Profiles

  • Hydrophobicity (XLogP) : The target compound’s nitro group reduces hydrophobicity (estimated XLogP ~3.5) compared to the chloro-isobenzofuran analog (XLogP 3.0), enhancing aqueous solubility .
  • Stability : Nitro groups may confer sensitivity to reducing conditions, unlike halogenated analogs, which are more inert .
  • Crystallography : Structural analysis using SHELX software (e.g., for related piperidine carboxylates) reveals that nitro substituents induce planar distortions in the benzofuran ring, affecting crystal packing .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 6-chloro-5-nitro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate, and how do reaction conditions influence yield?

  • Methodology: Multi-step synthesis typically involves nucleophilic substitution, cyclization, and functional group protection/deprotection. For example, nitro groups may be introduced via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), while spiro ring formation often employs Buchwald-Hartwig amination or Ullmann coupling .
  • Critical Parameters: Temperature control during nitration prevents over-oxidation, and catalyst selection (e.g., Pd(OAc)₂ for coupling reactions) impacts regioselectivity. Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures >95% purity .

Q. How can structural integrity and purity be validated for this compound?

  • Analytical Techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms spiro connectivity and substituent positions (e.g., benzofuran-proton shifts at δ 6.8–7.2 ppm; piperidine carbons at δ 40–50 ppm) .
  • HPLC-MS: Reverse-phase C18 columns (ACN/H₂O mobile phase) coupled with high-resolution mass spectrometry (HRMS) validate molecular weight (e.g., [M+H]⁺ expected m/z ~407.3) and detect impurities .

Q. What are the solubility and stability profiles under standard laboratory conditions?

  • Solubility: Moderately soluble in DMSO (>10 mM), DCM, and THF; poorly soluble in water. Co-solvents like Tween-80 or cyclodextrins enhance aqueous solubility for biological assays .
  • Stability: Stable at RT for 6–12 months if stored desiccated and protected from light. Degrades in strong acids/bases (e.g., ester hydrolysis at pH <2 or >10) .

Advanced Research Questions

Q. How does the nitro group at position 5 influence electronic properties and reactivity in downstream modifications?

  • Electronic Effects: The nitro group withdraws electron density, activating the benzofuran ring for electrophilic substitution (e.g., halogenation) while deactivating the piperidine nitrogen for nucleophilic reactions. DFT calculations (B3LYP/6-31G*) show a LUMO localization at the nitrobenzofuran moiety, favoring reduction to an amine intermediate .
  • Functionalization Strategies: Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine, enabling conjugation with fluorophores or biotin for target-engagement studies .

Q. What contradictory data exist regarding biological activity, and how can they be resolved?

  • Case Example: Conflicting IC₅₀ values in kinase inhibition assays (e.g., 0.5 μM vs. 5 μM) may arise from assay conditions (ATP concentration, pH) or compound aggregation.
  • Resolution:

Validate purity via HPLC and LC-MS.

Use dynamic light scattering (DLS) to detect aggregates.

Repeat assays with varying ATP levels (1–10 mM) and include controls (e.g., staurosporine) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Approach:

Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the spiro core as a rigidity anchor.

Analyze binding poses for key interactions (e.g., H-bonds with hinge regions, hydrophobic packing).

Synthesize derivatives with substituents predicted to enhance affinity (e.g., fluoro groups at position 6 for π-stacking) .

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